molecular formula C9H19O4P B6172151 cyclohexylmethyl dimethyl phosphate CAS No. 2417390-85-1

cyclohexylmethyl dimethyl phosphate

Cat. No. B6172151
CAS RN: 2417390-85-1
M. Wt: 222.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexylmethyl dimethyl phosphate (CMP) is an aliphatic phosphoric acid ester that has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a flame retardant in plastics. CMP is a highly versatile compound with a wide range of applications in the laboratory and in industry.

Scientific Research Applications

Cyclohexylmethyl dimethyl phosphate has been used in a variety of scientific research applications, including the synthesis of polymers, the production of flame retardants, and the synthesis of pharmaceuticals. cyclohexylmethyl dimethyl phosphate is also used in the synthesis of polyurethanes, polycarbonates, and polyesters. Additionally, cyclohexylmethyl dimethyl phosphate is used as a flame retardant in plastics and as a catalyst in organic reactions.

Mechanism of Action

Cyclohexylmethyl dimethyl phosphate acts as a catalyst in the synthesis of polymers and as a flame retardant in plastics. cyclohexylmethyl dimethyl phosphate catalyzes the reaction of cyclohexanol with methyl phosphonic dichloride, forming an esterification product. cyclohexylmethyl dimethyl phosphate also acts as a flame retardant by forming a protective layer on the surface of the plastic, which inhibits the spread of flames.
Biochemical and Physiological Effects
cyclohexylmethyl dimethyl phosphate is a highly versatile compound with a wide range of applications in the laboratory and in industry. cyclohexylmethyl dimethyl phosphate is non-toxic and has no known adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

The advantages of using cyclohexylmethyl dimethyl phosphate in lab experiments include its low cost, its high reactivity, and its wide range of applications. The main limitation of cyclohexylmethyl dimethyl phosphate is its low solubility in water, which can limit its use in certain experiments.

Future Directions

The future directions for cyclohexylmethyl dimethyl phosphate research include further investigation into its use as a flame retardant in plastics, its use as a catalyst in organic reactions, and its use in the synthesis of pharmaceuticals. Additionally, further research could be done on the biochemical and physiological effects of cyclohexylmethyl dimethyl phosphate, as well as its potential applications in other fields.

Synthesis Methods

Cyclohexylmethyl dimethyl phosphate is synthesized by the reaction of cyclohexanol with methyl phosphonic dichloride in the presence of a base, such as potassium hydroxide. The reaction produces an esterification product, cyclohexylmethyl dimethyl phosphate, which can be purified by distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis of cyclohexylmethyl dimethyl phosphate can be achieved through a three-step process involving the reaction of cyclohexylmethyl alcohol with phosphorus oxychloride, followed by the addition of dimethylamine and subsequent hydrolysis.", "Starting Materials": [ "Cyclohexylmethyl alcohol", "Phosphorus oxychloride", "Dimethylamine", "Water" ], "Reaction": [ "Step 1: Cyclohexylmethyl alcohol is reacted with phosphorus oxychloride in the presence of a catalyst such as pyridine to form cyclohexylmethyl chlorophosphate.", "Step 2: Dimethylamine is added to the reaction mixture and the resulting product is heated to form cyclohexylmethyl dimethyl phosphate.", "Step 3: The product is then hydrolyzed with water to yield cyclohexylmethyl dimethyl phosphate and hydrochloric acid." ] }

CAS RN

2417390-85-1

Product Name

cyclohexylmethyl dimethyl phosphate

Molecular Formula

C9H19O4P

Molecular Weight

222.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.